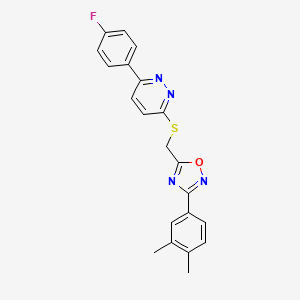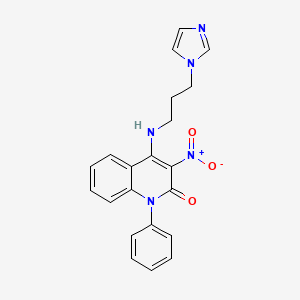![molecular formula C14H14N2O2 B2878120 N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide CAS No. 2188733-59-5](/img/structure/B2878120.png)
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 2-position and a prop-2-enamide group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxyquinoline.
Formylation: The 2-methoxyquinoline undergoes formylation to introduce a formyl group at the 4-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group.
Amidation: The hydroxymethyl group is converted to an amide group through a reaction with prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinine: Another antimalarial compound derived from quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the prop-2-enamide moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications.
Propriétés
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-8-14(18-2)16-12-7-5-4-6-11(10)12/h3-8H,1,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYQLMMFJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2878045.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2878046.png)
![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)
![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)



![5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2878057.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
